(5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(phenyl)methanone
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Overview
Description
(5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(phenyl)methanone is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound belongs to the thienopyridazine family, which is known for its diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(phenyl)methanone typically involves the reaction of 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbohydrazide with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thienopyridazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways Involved: Inhibition of DNA synthesis and disruption of cell membrane integrity in microbial cells. In cancer cells, it induces apoptosis by activating caspase pathways.
Comparison with Similar Compounds
3,4-Diphenylthieno[2,3-c]pyridazine: Lacks the benzoyl group, resulting in different biological activities.
6-Benzoyl-3,4-diphenylthieno[2,3-d]pyridazine: Structural isomer with different electronic properties.
Uniqueness: (5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(phenyl)methanone stands out due to its unique combination of the benzoyl group and thienopyridazine core, which imparts distinct biological and chemical properties
Properties
Molecular Formula |
C25H16N2O2S |
---|---|
Molecular Weight |
408.5g/mol |
IUPAC Name |
(5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)-phenylmethanone |
InChI |
InChI=1S/C25H16N2O2S/c28-22(18-14-8-3-9-15-18)24-23(29)20-19(16-10-4-1-5-11-16)21(26-27-25(20)30-24)17-12-6-2-7-13-17/h1-15,29H |
InChI Key |
UKQXLDZFOYSZSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C(=C(SC3=NN=C2C4=CC=CC=C4)C(=O)C5=CC=CC=C5)O |
Origin of Product |
United States |
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